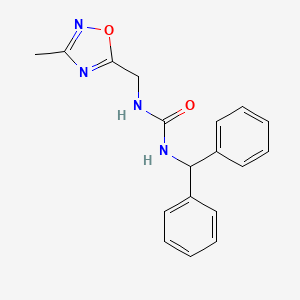![molecular formula C16H19ClN4O3 B6448588 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2640957-25-9](/img/structure/B6448588.png)
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic compound featuring a complex structure. This compound is notable for its applications across various scientific fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multi-step organic synthesis techniques:
Synthesis of Intermediates: : The starting materials include 3-chloropyridin-4-ol and piperidine. Initially, 3-chloropyridin-4-ol is reacted with chloromethyl piperidine under controlled temperature and solvent conditions to form the intermediate 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine.
Cyclization Reaction: : This intermediate undergoes a cyclization reaction with suitable dione precursors under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, large-scale production of this compound is achieved through continuous flow reactors that maintain optimal temperature, pressure, and solvent ratios to maximize yield and purity. Advanced purification techniques, such as crystallization or chromatography, are employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where specific functional groups such as the piperidine ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the compound's functional groups, particularly the pyridine ring, can be achieved using reducing agents such as sodium borohydride.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, involving the chlorine atom on the pyridine ring being substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, alkyl groups, amines.
Major Products
Depending on the type of reaction, the major products formed include various oxidized derivatives, reduced derivatives, or substitution products with different functional groups replacing the chlorine atom on the pyridine ring.
Scientific Research Applications
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione finds applications in diverse scientific research areas:
Chemistry: : Used as a reagent in organic synthesis and as a building block for designing novel compounds.
Biology: : Investigated for its potential as a bioactive molecule in cellular and molecular biology studies.
Medicine: : Explored for its therapeutic potential in treating various diseases, including its role as a ligand in drug development targeting specific receptors or enzymes.
Industry: : Utilized in the formulation of specialized materials and chemical products.
Mechanism of Action
The compound exerts its effects through its interactions with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, or ion channels. The detailed mechanism involves binding to the active site of the target molecule, leading to alterations in the molecular function and downstream biological effects.
Comparison with Similar Compounds
Comparison with Other Compounds
Similar compounds include those with analogous pyridine or piperidine structures but differ in the substituents attached to these rings. Examples include 4-(3-chloropyridin-4-yl) methoxypiperidine derivatives and tetrahydropyrimidine analogs with different functional groups.
Uniqueness
The uniqueness of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific combination of a 3-chloropyridinyl group with a piperidin-1-yl-methyl linkage and a tetrahydropyrimidine core. This combination grants it distinct chemical properties and biological activities compared to other compounds in its class.
Properties
IUPAC Name |
6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-20-15(22)8-14(19-16(20)23)21-6-3-11(4-7-21)10-24-13-2-5-18-9-12(13)17/h2,5,8-9,11H,3-4,6-7,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLIXORYMZVHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole](/img/structure/B6448511.png)
![5-fluoro-4-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B6448517.png)
![1-ethyl-4-(4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B6448518.png)
![1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B6448525.png)
![4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6448530.png)
![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-2,6-dimethylpyrimidine](/img/structure/B6448539.png)
![3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6448544.png)
![2-methyl-6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine](/img/structure/B6448563.png)
![5-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B6448572.png)
![2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6448580.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine](/img/structure/B6448597.png)
![2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}-5-(trifluoromethyl)pyridine](/img/structure/B6448603.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6448608.png)
